2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Overview
Description
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a chemical compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a pyranoquinoline core with four methyl groups attached at specific positions. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a four-necked flask, where the starting materials are mixed and heated to specific temperatures. For example, the reaction may involve the use of dimethylformamide (DMF) and tert-butoxide, followed by the addition of methyl pivalate and pinacolone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in coordination chemistry.
Trolox: A vitamin E derivative with antioxidant properties.
3,4-Dihydro-2H-pyran: Used in the synthesis of tetrahydropyran derivatives.
Uniqueness
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is unique due to its specific structural features and the presence of four methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,5,6,8-tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-7-10(2)15-12(4)13-6-5-11(3)18-16(13)17-14(15)8-9/h7-8,11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKRNFHHPZEJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=C(C=C(C=C3N=C2O1)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.